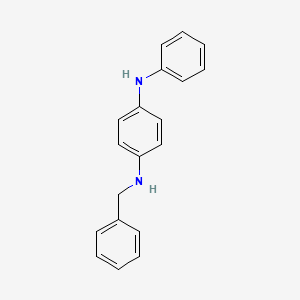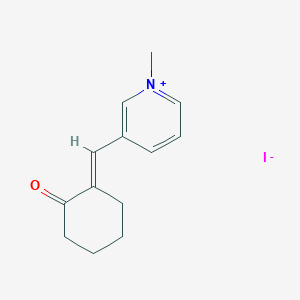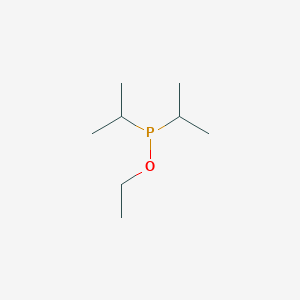
Phosphinous acid, bis(1-methylethyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinous acid, bis(1-methylethyl)-, ethyl ester is an organophosphorus compound with the molecular formula C8H19OP
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphinous acid, bis(1-methylethyl)-, ethyl ester can be synthesized through several methods. One common approach involves the reaction of diisopropylphosphine with ethyl alcohol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process may include steps such as purification and distillation to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinous acid, bis(1-methylethyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester to its corresponding phosphine.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine compounds.
Substitution: Various substituted phosphinous acid esters.
Applications De Recherche Scientifique
Phosphinous acid, bis(1-methylethyl)-, ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of phosphinous acid, bis(1-methylethyl)-, ethyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers and influencing catalytic processes. Additionally, it may interact with biological molecules, affecting biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphonic acid, bis(1-methylethyl) ester
- Phosphorous acid, bis(1-methylethyl) ester
- Phosphonous acid, (1-methylethyl)-, 2-[bis(1-methylethyl)amino]ethyl ethyl ester
Uniqueness
Phosphinous acid, bis(1-methylethyl)-, ethyl ester is unique due to its specific ester group and the presence of two isopropyl groups. This structural arrangement imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
6225-99-6 |
|---|---|
Formule moléculaire |
C8H19OP |
Poids moléculaire |
162.21 g/mol |
Nom IUPAC |
ethoxy-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C8H19OP/c1-6-9-10(7(2)3)8(4)5/h7-8H,6H2,1-5H3 |
Clé InChI |
MKNCDFOIMGXWIL-UHFFFAOYSA-N |
SMILES canonique |
CCOP(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


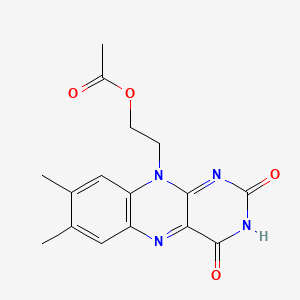

![[2-(2-Chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate](/img/structure/B14721267.png)
![3,3'-[Ethane-1,2-diylbis(methylazanediyl)]di(propan-1-ol)](/img/structure/B14721277.png)
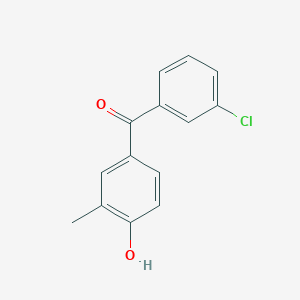

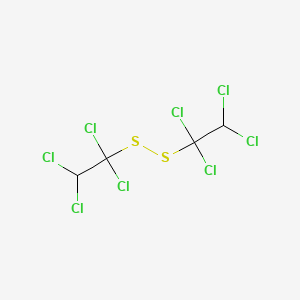
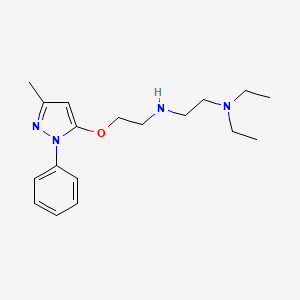

![2-[4-[5-[4-(Carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid](/img/structure/B14721315.png)
